molecular formula C21H25NO6 B11014755 N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}norvaline

N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}norvaline

Cat. No.: B11014755
M. Wt: 387.4 g/mol
InChI Key: ZXDGKJVGKVGXGC-UHFFFAOYSA-N
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Description

N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}norvaline is a complex organic compound with the molecular formula C19H21NO6. This compound is characterized by its unique structure, which includes a benzo[c]chromen-3-yl moiety linked to a norvaline derivative through a propanoyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}norvaline typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzo[c]chromen-3-yl intermediate: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[c]chromen-3-yl core.

    Attachment of the propanoyl group: The benzo[c]chromen-3-yl intermediate is then reacted with a propanoyl chloride in the presence of a base such as pyridine to form the propanoyl derivative.

    Coupling with norvaline: The final step involves the coupling of the propanoyl derivative with norvaline using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}norvaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[c]chromen-3-yl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzo[c]chromen-3-yl derivatives.

Scientific Research Applications

N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}norvaline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}norvaline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}norvaline is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the benzo[c]chromen-3-yl moiety with a norvaline derivative makes it a valuable compound for various research applications.

Properties

Molecular Formula

C21H25NO6

Molecular Weight

387.4 g/mol

IUPAC Name

2-[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoylamino]pentanoic acid

InChI

InChI=1S/C21H25NO6/c1-3-6-17(20(24)25)22-19(23)12(2)27-13-9-10-15-14-7-4-5-8-16(14)21(26)28-18(15)11-13/h9-12,17H,3-8H2,1-2H3,(H,22,23)(H,24,25)

InChI Key

ZXDGKJVGKVGXGC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)NC(=O)C(C)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2

Origin of Product

United States

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